3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid
Description
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid is a synthetic small molecule featuring a pyrrolopyrimidine core linked to a chiral piperidine scaffold via a methylamino group. The compound terminates in a 3-oxopropanoic acid moiety, distinguishing it from closely related derivatives such as tofacitinib (CP-690,550), which contains a nitrile group instead of the carboxylic acid (Figure 1). This structural modification impacts physicochemical properties, including solubility and lipophilicity, and may influence pharmacokinetic and pharmacodynamic profiles. The compound is designed to inhibit Janus kinases (JAKs), particularly JAK3, which plays a critical role in immune signaling pathways. Its development aligns with efforts to optimize kinase inhibitors for autoimmune diseases, balancing potency, selectivity, and bioavailability.
Properties
Molecular Formula |
C16H21N5O3 |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C16H21N5O3/c1-10-4-6-21(13(22)7-14(23)24)8-12(10)20(2)16-11-3-5-17-15(11)18-9-19-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H,23,24)(H,17,18,19)/t10-,12+/m1/s1 |
InChI Key |
NMGRKBVNLVHWSQ-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)O |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the pyrrolo[2,3-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an inhibitor of protein kinases, which are enzymes that play crucial roles in cell signaling and regulation. This makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential to treat various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Its ability to inhibit specific protein kinases makes it a promising drug candidate.
Industry
Industrially, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid involves the inhibition of protein kinases. These enzymes are responsible for the phosphorylation of proteins, a process that regulates various cellular activities. By inhibiting these kinases, the compound can modulate cell signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Modifications
The compound is structurally analogous to several JAK inhibitors, differing primarily in terminal functional groups and scaffold substitutions (Table 1):
*Predicted based on carboxylic acid properties; †Estimated from molecular formula C₁₈H₂₆N₆O. ND = Not disclosed in available literature.
Key Observations :
- Terminal Group Impact : The carboxylic acid in the target compound enhances water solubility compared to tofacitinib’s nitrile, as evidenced by its lower predicted logP (~0.5 vs. 1.808). However, this may reduce cell membrane permeability, necessitating formulation adjustments (e.g., salt forms, as seen with tofacitinib citrate).
- Selectivity : Tofacitinib’s nitrile group contributes to dual JAK3/JAK1 inhibition, while the oxetane derivative in shows retained JAK3 selectivity, suggesting terminal group modifications influence kinase specificity.
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility over tofacitinib’s nitrile, aligning with the trend observed in baricitinib (logP 1.102 vs. tofacitinib’s 1.808). This may reduce reliance on prodrug strategies or salt formulations.
Preclinical and Clinical Relevance
- Tofacitinib : Demonstrated efficacy in rheumatoid arthritis (RA) and ulcerative colitis, with a well-characterized safety profile. Its nitrile group is critical for binding to JAK3’s ATP-binding pocket.
- Baricitinib : Higher JAK1/JAK2 selectivity makes it suitable for diseases like alopecia areata, but its sulfonamide group introduces distinct drug-drug interaction risks.
- Target Compound : The carboxylic acid moiety may reduce off-target effects compared to nitriles, but preclinical data on kinase selectivity and toxicity are pending.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step processes:
- Core formation : Cyclization of pyrrolo[2,3-d]pyrimidine derivatives using reagents like chloranil in refluxing xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol .
- Piperidine functionalization : Reductive amination or nucleophilic substitution to introduce the methyl-piperidine moiety. For stereochemical control, chiral catalysts or enantiomerically pure starting materials are recommended .
- Propanoic acid coupling : Activation of the carboxylic acid group (e.g., via EDCl/HOBt) and coupling with the piperidine intermediate under inert conditions . Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol-DMF mixtures .
Q. Which analytical techniques are most reliable for confirming structural integrity and stereochemistry?
- X-ray crystallography : Resolves absolute stereochemistry (e.g., PDB entries 7GT and 7GV provide validated structural data for related analogs) .
- NMR spectroscopy : H and C NMR (400–600 MHz) in DMSO- or CDCl to verify methyl and piperidine proton environments. NOESY experiments confirm spatial arrangements of substituents .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ for [M+H] ions) .
Q. What are the primary biological targets associated with the pyrrolo[2,3-d]pyrimidine scaffold in this compound?
The pyrrolo[2,3-d]pyrimidine core is a known kinase inhibitor pharmacophore. Computational docking studies suggest potential binding to:
- JAK/STAT kinases : Due to structural similarity to FDA-approved inhibitors like tofacitinib .
- PIM kinases : The methyl-piperidine group may enhance selectivity for hydrophobic ATP-binding pockets . Experimental validation via kinase profiling assays (e.g., Eurofins Pan-Kinase Panel) is recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity between stereoisomers of this compound?
- Stereochemical analysis : Compare IC values of (3R,4R) vs. (3S,4S) isomers using enantioselective synthesis (e.g., chiral HPLC separation) .
- Molecular dynamics simulations : Model binding modes to identify stereospecific interactions (e.g., hydrogen bonding with kinase hinge regions) .
- In vivo pharmacokinetics : Assess metabolic stability differences (e.g., CYP450 metabolism) that may explain divergent efficacy .
Q. What computational strategies optimize the compound’s solubility while maintaining target affinity?
- LogP reduction : Introduce polar groups (e.g., hydroxyl or amine) at the propanoic acid moiety without disrupting the pyrrolopyrimidine-kinase interaction. QM/MM calculations predict solvation effects .
- Salt formation : Test hydrochloride or sodium salts (see analogs in ) to enhance aqueous solubility.
- Co-solvent screening : Use PEG-400 or cyclodextrins in formulation studies to improve bioavailability .
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Reaction optimization : Screen coupling agents (e.g., HATU vs. EDCl) and solvents (DMF vs. THF) to improve efficiency .
- Protecting group strategy : Temporarily protect the pyrrolopyrimidine amine with Boc groups to prevent side reactions .
- Real-time monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction conditions dynamically .
Data Contradiction and Validation
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Dose-response reevaluation : Ensure in vivo dosing accounts for plasma protein binding and tissue penetration differences .
- Metabolite profiling : Identify active or toxic metabolites (e.g., via LC-MS/MS) that may explain discrepancies .
- Orthogonal assays : Validate results using 3D tumor spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
